N-(4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)acetamide
Description
N-(4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)acetamide is a pyrazolo-pyrimidine derivative characterized by a phenyl-substituted pyrazolo[3,4-d]pyrimidine core linked via an amino group to a para-substituted phenylacetamide moiety. This scaffold is of interest due to its structural similarity to kinase inhibitors and bioactive molecules targeting nucleotide-binding domains .
Properties
IUPAC Name |
N-[4-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c1-13(26)23-14-7-9-15(10-8-14)24-18-17-11-22-25(19(17)21-12-20-18)16-5-3-2-4-6-16/h2-12H,1H3,(H,23,26)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGSZMQNAYNTCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)acetamide involves multiple steps. One common method includes the reaction of 4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzohydrazide with acetylacetone . The reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization.
Chemical Reactions Analysis
Synthetic Routes and Key Precursors
The compound is typically synthesized via multi-step reactions involving cyclization and substitution processes. A common pathway involves:
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Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization of 3-amino-4-cyanopyrazole derivatives under acidic or thermal conditions .
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Chlorination of the pyrimidine ring at position 4 using phosphorus oxychloride (POCl₃) .
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Nucleophilic substitution of the 4-chloro intermediate with aromatic amines (e.g., 4-aminophenylacetamide) to introduce the acetamide group .
Representative Reaction Scheme:
text4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine + 4-Aminophenylacetamide → N-(4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)acetamide + HCl
Conditions: Reflux in isopropanol or DMF with catalytic K₂CO₃ .
Acylation of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield N-(4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)acetic acid :
textThis compound + H₂O → N-(4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)acetic acid + NH₃
Conditions:
Substitution Reactions at the Pyrimidine Ring
The pyrimidine ring participates in electrophilic substitution and cross-coupling reactions:
Reactivity of the Pyrazole Ring
The pyrazole moiety undergoes cycloaddition and alkylation reactions:
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1,3-Dipolar Cycloaddition with nitrile oxides yields fused triazole derivatives .
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Alkylation at N1 using alkyl halides (e.g., methyl iodide) under basic conditions .
Oxidation of the Acetamide Side Chain
The methyl group in the acetamide can be oxidized to a ketone:
textThis compound + KMnO₄ → N-(4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)glyoxylic acid
Conditions: KMnO₄ (aq.), H₂SO₄, 60°C, 3 h.
Reduction of the Pyrimidine Ring
Catalytic hydrogenation reduces the pyrimidine ring to a dihydro derivative:
textThis compound + H₂ (1 atm) → N-(4-((1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)acetamide
Conditions: Pd/C (10%), ethanol, RT, 12 h .
Stability Under Thermal and pH Conditions
Scientific Research Applications
N-(4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The primary mechanism of action of N-(4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)acetamide involves the inhibition of CDK2/cyclin A2. This inhibition leads to the disruption of the cell cycle, ultimately resulting in apoptosis (programmed cell death) of cancer cells . The compound binds to the active site of CDK2, preventing its interaction with substrates necessary for cell cycle progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following section compares the target compound with structurally related pyrazolo-pyrimidine derivatives, focusing on molecular features, synthetic routes, physicochemical properties, and biological insights.
Structural Modifications and Key Differences
Sulfanyl vs. Amino Linkers
- N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide (C21H18N6O2S): Replaces the amino linker with a sulfanyl (thio) group. Molecular Weight: 418.475 g/mol; CAS: 483984-43-6 .
Piperazine-Linked Derivatives
- Compound XIIa (n-Phenyl-2-(4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)acetamide): Incorporates a piperazine spacer between the pyrazolo-pyrimidine and acetamide groups. Synthesis: Achieved via nucleophilic substitution with 2-chloroacetamide derivatives (yield: 70%; m.p. 180–182°C) .
Compound XVI (2-(4-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide) :
Fluorinated and Trifluoromethoxy Derivatives
- 2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide :
Table 1: Key Data for Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Yield (%) | Melting Point (°C) | Key Modifications |
|---|---|---|---|---|---|
| N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide | C21H18N6O2S | 418.48 | N/A | N/A | Sulfanyl linker |
| Compound XIIa | C23H22ClN7O | 463.91 | 70 | 180–182 | Piperazine spacer |
| Compound XVI | C20H18N8OS | 426.47 | 65–75 | N/A | Thiadiazole substituent |
| 2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide | C20H14F4N6O2S | 504.44 | N/A | N/A | Fluorine/trifluoromethoxy groups |
Key Observations:
Biological Activity
N-(4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H18N4O
- Molecular Weight : 314.36 g/mol
- CAS Number : 845966
This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
Anti-Cancer Activity
Numerous studies have explored the anti-cancer potential of pyrazolo[3,4-d]pyrimidine derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Key Findings:
- Inhibition of Cell Proliferation : The compound demonstrated significant inhibition of cell proliferation in several cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer), with IC50 values ranging from 10 to 30 µM .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the modulation of key signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated.
Key Findings:
- Inhibition of Pro-inflammatory Cytokines : Studies indicate that the compound can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
- Potential for Treating Inflammatory Diseases : Given its ability to modulate inflammatory responses, this compound may have therapeutic potential in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antiamoebic Activity
Research has highlighted the antiamoebic activity of pyrazolo[3,4-d]pyrimidine derivatives. Specifically, this compound has shown promising results against Entamoeba histolytica, outperforming traditional treatments like metronidazole .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key aspects include:
| Modification | Effect on Activity |
|---|---|
| Substitution on the pyrazole ring | Enhanced anti-cancer activity |
| Alteration of the acetamide group | Improved solubility and bioavailability |
| Variation in phenyl substituents | Changes in selectivity towards specific cancer cell lines |
Study 1: Anti-Cancer Efficacy
A study conducted by Xia et al. synthesized various pyrazolo[3,4-d]pyrimidine derivatives and evaluated their cytotoxicity against human cancer cell lines. The lead compound exhibited an IC50 value of 26 µM against A549 cells, indicating substantial anti-tumor activity .
Study 2: Anti-inflammatory Mechanism
In a separate investigation into the anti-inflammatory effects, researchers found that this compound significantly inhibited the production of inflammatory mediators in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential for treating chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
